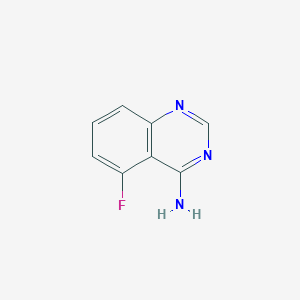

5-Fluoroquinazolin-4-amine

説明

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are of paramount importance in the field of drug discovery. mdpi.comrsc.orgijsrtjournal.comopenmedicinalchemistryjournal.com Constituting a substantial portion of FDA-approved drugs, these compounds are prevalent in a wide array of natural products, including vitamins, hormones, and antibiotics. mdpi.comrsc.orgopenmedicinalchemistryjournal.com Their significance stems from their ability to form stable complexes and engage in hydrogen bonding, which is crucial for interacting with biological targets like DNA and proteins. mdpi.comrsc.org This structural and functional diversity allows for the fine-tuning of a molecule's biological properties, making them a versatile scaffold in the design of new drugs. openmedicinalchemistryjournal.commsesupplies.com The stability of these ring systems, combined with their capacity for diverse substitutions, has made them a primary focus for synthetic and medicinal chemists. openmedicinalchemistryjournal.comresearchgate.net

Overview of the Quinazoline (B50416) Nucleus as a Privileged Structure

Among the myriad of nitrogen-containing heterocycles, the quinazoline nucleus stands out as a "privileged structure" in medicinal chemistry. bohrium.comomicsonline.orgmdpi.comscielo.br This bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, serves as a versatile template for the development of a wide range of therapeutic agents. scispace.commdpi.comemanresearch.org The stability of the quinazoline core, coupled with the potential for substitutions at various positions, allows for the creation of diverse molecular libraries with a broad spectrum of pharmacological activities. scispace.comrsc.orgnih.govnih.govresearchgate.netmdpi.comslideshare.net

The journey of quinazoline derivatives in pharmaceuticals began with the isolation of the alkaloid vasicine, which exhibited bronchodilator properties. slideshare.net The first synthetic quinazoline derivative was prepared by Griess in 1869. scispace.comnih.gov However, it was the synthesis of 2-methyl-1,3-aryl-4-quinazoline, which showed sedative and soporific actions, that sparked significant interest in the biological potential of this class of compounds. updatepublishing.com Over the decades, extensive research has led to the development of numerous quinazoline-based drugs with diverse therapeutic applications. mdpi.com

The quinazoline scaffold is associated with a wide array of pharmacological activities, making it a highly attractive core for drug development. scispace.comrsc.orgnih.govnih.govresearchgate.netmdpi.comslideshare.net

Quinazoline derivatives have been successfully developed into drugs for various diseases. omicsonline.orgscispace.comrsc.orgnih.govnih.govresearchgate.netmdpi.comslideshare.net These include:

Anticancer agents: A significant number of FDA-approved anticancer drugs, such as gefitinib (B1684475), erlotinib (B232), and lapatinib, are based on the quinazoline scaffold and function as kinase inhibitors. nih.govbohrium.comnih.gov

Antihypertensive agents: Drugs like prazosin (B1663645) are used to treat high blood pressure. updatepublishing.com

Anti-inflammatory agents: Certain quinazoline derivatives have demonstrated potent anti-inflammatory properties. ijmpr.in

Antimicrobial agents: The quinazoline nucleus has been a template for the development of antibacterial and antifungal compounds. researchgate.netmdpi.com

Antiviral agents: Research has shown the potential of quinazoline derivatives in combating viral infections. ijmpr.in

Anticonvulsant agents: Some quinazoline compounds have been found to possess anticonvulsant activity. rsc.orgmdpi.com

The versatility of the quinazoline scaffold continues to be explored for new therapeutic applications. scispace.comrsc.orgnih.govnih.govresearchgate.net Emerging areas of interest include:

Neurodegenerative diseases: Quinazoline derivatives are being investigated as potential treatments for conditions like Alzheimer's disease by targeting various pathological pathways. mdpi.comnih.gov

Antimalarial agents: The quinazoline core has shown promise in the development of new drugs to combat malaria. researchgate.net

Antidiabetic agents: Researchers are exploring the potential of quinazoline derivatives in managing diabetes. ijmpr.in

Chronic Obstructive Pulmonary Disease (COPD): A recent study highlighted a potent and selective PI3Kδ inhibitor with a fluoroquinazoline moiety as a potential therapeutic candidate for COPD. nih.govacs.org

Broad Spectrum of Pharmacological Activities Associated with Quinazolines

Established Therapeutic Applications

Focus on the 4-Aminoquinazoline Moiety in Drug Design

The 4-aminoquinazoline moiety is a particularly important pharmacophore in drug design. scispace.comnih.govslideshare.net This structural feature is a cornerstone for many kinase inhibitors, a class of targeted cancer therapies. nih.gov The amino group at the 4-position plays a crucial role in the binding of these molecules to the hinge region of protein kinases, a key interaction for inhibitory activity. scielo.br The regioselective substitution at the 4-position of the quinazoline ring is a widely used synthetic strategy to generate libraries of potential drug candidates. mdpi.com Structure-activity relationship (SAR) studies have consistently shown that modifications at this position can significantly influence the biological activity of the resulting compounds. ijmpr.insrce.hr

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLLTCMELJRTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351960 | |

| Record name | 4-Amino-5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137553-48-1 | |

| Record name | 4-Amino-5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoroquinazolin 4 Amine and Derivatives

General Strategies for Quinazolin-4-amine (B77745) Synthesis

The synthesis of quinazolin-4-amines is well-documented, with methods often starting from readily available ortho-substituted benzene (B151609) precursors. scielo.br These strategies can be broadly categorized based on the key starting materials and the nature of the ring-closing reactions.

A classical and widely employed route to quinazolin-4-amines begins with anthranilic acid and its derivatives. scielo.brbu.edu.eg This approach typically involves the initial formation of a quinazolin-4(3H)-one intermediate. scielo.brtandfonline.com

The general process involves several key steps:

Amide Formation: Anthranilic acid is first converted to its corresponding amide, an anthranilamide. nih.gov

Cyclization to Quinazolinone: The anthranilamide is then cyclized to form a quinazolin-4(3H)-one. This can be achieved by reacting it with reagents like formic acid, triethyl orthoformate, or formamide (B127407). acs.orgepstem.net Microwave-assisted synthesis has been shown to accelerate this reaction. bu.edu.eg

Chlorination: The resulting quinazolin-4(3H)-one is chlorinated, typically using reagents like phosphorus oxychloride (POCl₃), to yield a 4-chloroquinazoline (B184009). acs.orgnih.gov

Amination: Finally, the 4-chloroquinazoline undergoes a nucleophilic substitution reaction with an amine to introduce the amino group at the C4 position, yielding the desired quinazolin-4-amine derivative. acs.orgnih.gov

For the synthesis of 5-fluoroquinazolin-4-amine, 2-amino-6-fluorobenzoic acid would be the logical starting material. The reaction of 2-amino-4-fluorobenzoic acid with urea (B33335), followed by chlorination and amination, has been used to synthesize 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, demonstrating the applicability of this route for fluorinated analogs. scispace.com

Table 1: Example of Quinazolin-4-amine Synthesis from Anthranilic Acid Derivative

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 1 | 2-Amino-5-fluorobenzoic acid | Thionyl chloride, then Ammonia (B1221849) | 2-Amino-5-fluorobenzamide | nih.gov |

| 2 | 2-Amino-5-fluorobenzamide | Trimethoxymethane, DMF | 6-Fluoroquinazolin-4(3H)-one | nih.gov |

| 3 | 6-Fluoroquinazolin-4(3H)-one | POCl₃, PCl₅ | 4-Chloro-6-fluoroquinazoline | nih.gov |

| 4 | 4-Chloro-6-fluoroquinazoline | Amine (e.g., Benzylamine) | N-Benzyl-6-fluoroquinazolin-4-amine | nih.gov |

An alternative and efficient pathway to quinazolin-4-amines utilizes 2-aminobenzonitriles as the key precursors. scielo.brmdpi.com This method offers a more direct route to the 4-aminoquinazoline core by avoiding the formation and subsequent conversion of the quinazolinone intermediate. For the target compound, this would involve starting with 2-amino-6-fluorobenzonitrile (B142694).

A common strategy involves the reaction of a 2-aminobenzonitrile (B23959) with dimethylformamide-dimethylacetal (DMF-DMA). scielo.brscielo.br This reaction forms a key intermediate, an N'-(2-cyanophenyl)formamidine. scielo.brresearchgate.net This intermediate is then reacted with an amine, often under microwave irradiation, to yield the final 4-aminoquinazoline derivative. scielo.bracs.org This method is noted for its efficiency and shorter reaction times. scielo.br

The formamidine (B1211174) intermediate generated from the reaction of 2-aminobenzonitrile and DMF-DMA undergoes a cyclization reaction upon treatment with an amine. scielo.br This cyclization is believed to proceed through a Dimroth rearrangement mechanism. scielo.br The process involves the attack of the external amine, followed by an intermolecular reaction, ring closure, and subsequent dehydration to yield the stable 4-aminoquinazoline structure. scielo.br

Another approach involves a one-pot, three-component reaction of a 2-aminobenzonitrile, an acyl chloride, and ammonium (B1175870) acetate (B1210297), which has been shown to produce 4-aminoquinazolines in good yields. tandfonline.com

Table 2: Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles

| Starting Material | Reagent 1 | Reagent 2 | Product | Conditions | Reference |

| 2-Aminobenzonitrile | DMF-DMA | Various Amines | 4-Aminoquinazoline derivatives | Microwave irradiation | scielo.bracs.org |

| 2-Aminobenzonitrile | Acyl Chlorides | Ammonium Acetate | 4-Aminoquinazoline derivatives | Reflux in acetonitrile | tandfonline.com |

| 2-Aminobenzonitriles | Methyl Ketones | Ammonium Acetate | 2-Acyl-4-aminoquinazolines | I₂/CuCl₂ copromoted | nih.govacs.org |

Cyclocondensation reactions represent a versatile strategy for synthesizing the quinazoline (B50416) core. tandfonline.com These reactions typically involve the one-pot combination of three components. For instance, the reaction of 2-aminobenzonitrile, an acyl chloride, and ammonium acetate in the presence of a catalyst provides a direct route to 4-aminoquinazolines. tandfonline.com The mechanism likely involves the initial formation of an N-acyl-2-aminobenzonitrile intermediate, which then reacts with ammonia (from ammonium acetate) to form an amidine that subsequently cyclizes. tandfonline.com

Other cyclocondensation approaches include the reaction of 2-azidobenzaldehydes with isocyanides and hydroxylamine (B1172632) hydrochloride, catalyzed by palladium, to form quinazoline-3-oxides. rsc.org While not directly yielding 4-aminoquinazolines, these intermediates can be further functionalized. Similarly, the CsOH-mediated aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles offers a route to 2-substituted quinazolines. rsc.org

Direct amination of a pre-formed quinazoline ring system offers a more convergent approach. One such method involves the direct C-H amination of quinazoline at the C4 position. A metal-free approach utilizing N-fluorobenzenesulfonimide (NFSI) as the amination source has been reported to be effective for a range of quinazolines. nih.gov

Another direct method involves the amination of quinazolin-4(3H)-ones. An efficient method uses N,N-dimethylformamide (DMF) as both a nitrogen source and a solvent, mediated by 4-toluenesulfonyl chloride (TsCl) at room temperature, to produce 4-(dimethylamino)quinazolines. organic-chemistry.org This method avoids the harsher conditions often associated with the chlorination of quinazolinones. organic-chemistry.org

Reactions with Dimethylformamide-dimethylacetal (DMF-DMA)

Cyclocondensation Reactions

Specific Synthetic Routes Involving Fluorination

The introduction of a fluorine atom at the 5-position of the quinazoline ring is a key step that significantly influences the molecule's biological activity. This is often achieved by starting with a pre-fluorinated precursor or by direct fluorination of a quinazoline intermediate.

Introduction of Fluorine at the 5-Position

Direct fluorination of the quinazoline ring system can be challenging. An alternative and more common strategy involves starting with a commercially available or synthesized fluorinated anthranilic acid derivative. For instance, 2-amino-6-fluorobenzoic acid can serve as a key starting material. vulcanchem.com This precursor already contains the fluorine atom at the desired position relative to the future amino group of the quinazoline ring.

Another approach involves the use of electrophilic fluorinating agents, such as Selectfluor®, to introduce a fluorine atom at an activated position on a pre-formed quinazoline or benzoxazinone (B8607429) ring. vulcanchem.com This method allows for the late-stage introduction of the fluorine atom.

Synthesis of 5-Fluoroquinazolin-4-one Precursors

A common and versatile method for synthesizing the quinazoline core is through the cyclization of 2-aminobenzoic acid derivatives. For the synthesis of 5-fluoroquinazolin-4-one, 2-amino-6-fluorobenzoic acid is a typical precursor. vulcanchem.comscispace.com

One established route involves the condensation of a 2-aminobenzoic acid derivative with formamide. For example, 2-amino-4-fluorobenzoic acid can be condensed with formamidine acetate to yield the corresponding 7-fluoroquinazolin-4-one. acs.org A similar principle applies to the synthesis of 5-fluoro-substituted analogs.

A two-step process is also commonly employed. First, the 2-aminobenzoic acid is reacted with an acid anhydride, such as acetic anhydride, to form a benzoxazinone intermediate. vulcanchem.comwho.int This intermediate is then treated with ammonia or an amine to yield the corresponding quinazolin-4-one. vulcanchem.comwho.int

The following table summarizes a general synthetic pathway for 5-fluoroquinazolin-4-one:

| Step | Starting Material | Reagent(s) | Intermediate/Product | General Conditions |

| 1 | 2-Amino-6-fluorobenzoic acid | Acetic anhydride | 5-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one | Reflux |

| 2 | 5-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one | Ammonia | 5-Fluoro-2-methylquinazolin-4(3H)-one | - |

Conversion of Quinazolin-4-ones to Quinazolin-4-amines

The conversion of a quinazolin-4-one to a quinazolin-4-amine is a crucial step in the synthesis of the target compound. This transformation is typically achieved through a two-step process involving chlorination followed by amination.

First, the quinazolin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce the corresponding 4-chloroquinazoline intermediate. scispace.comnih.gov This intermediate is highly reactive towards nucleophilic substitution.

In the second step, the 4-chloroquinazoline is reacted with ammonia or a primary amine to introduce the amino group at the 4-position, yielding the desired quinazolin-4-amine. nih.gov

The general reaction scheme is as follows:

5-Fluoroquinazolin-4-one → 4-Chloro-5-fluoroquinazoline → this compound

Advanced Synthetic Techniques

To improve efficiency, yield, and substrate scope, more advanced synthetic methods, particularly those involving metal catalysis, have been developed for the synthesis of quinazoline derivatives.

Metal-Catalyzed Approaches

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to quinazoline chemistry has been widely explored.

Palladium catalysts can be employed to facilitate the cyclization step in the formation of the quinazoline ring. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional thermal condensation methods. For instance, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of related heterocyclic systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the functionalization of the quinazoline core. For example, a bromo-substituted fluoroquinazoline can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a C-C bond. researchgate.net While not a direct synthesis of the parent this compound, this demonstrates the power of palladium catalysis in creating diverse derivatives.

A general representation of a palladium-catalyzed cross-coupling reaction on a quinazoline scaffold is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Halogenated Fluoroquinazoline | Boronic Acid/Ester | Pd(dppf)Cl₂ | Aryl-substituted Fluoroquinazoline |

Copper-Catalyzed Tandem Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of quinazoline derivatives, offering efficient and practical routes. organic-chemistry.org These reactions often proceed through a cascade or tandem sequence, where multiple bond-forming events occur in a single operation, thus enhancing synthetic efficiency.

A notable strategy involves the copper-catalyzed tandem reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org This method, utilizing a combination of cerium nitrate (B79036) hexahydrate and ammonium chloride, provides a wide array of 2-substituted quinazolines in good yields and demonstrates tolerance to various functional groups. organic-chemistry.org Another approach employs a copper-catalyzed cascade involving substituted (2-bromophenyl)methylamines and amidine hydrochlorides, using CuBr as the catalyst and air as the oxidant. organic-chemistry.org This process involves a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org

Furthermore, copper catalysis facilitates the synthesis of pyrazolo[1,5-c]quinazolines through a tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with carbonyl compounds and aqueous ammonia. acs.org This method is advantageous due to the use of readily available starting materials and mild reaction conditions. acs.org Similarly, a ligand-free copper-catalyzed approach has been developed for quinazoline synthesis from substituted (2-bromophenyl)methylamines and amides, proceeding via a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org

The synthesis of quinazolin-4(3H)-ones and quinazolines can also be achieved through a room temperature, ligand-free Cu2O–H2O2 catalyzed tandem oxidative process. rsc.org This system has been successfully applied to the reaction of 2-aminobenzonitrile with benzyl (B1604629) alcohol derivatives and 2-aminobenzylamine with benzaldehyde (B42025) derivatives. rsc.org

| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| (2-aminophenyl)methanols, Aldehydes | Cu catalyst, Cerium nitrate hexahydrate, Ammonium chloride | 2-Substituted quinazolines | Good yields, tolerates various functional groups. | organic-chemistry.org |

| (2-bromophenyl)methylamines, Amidine hydrochlorides | CuBr, Air (oxidant) | Quinazolines | Cascade reaction involving N-arylation, cyclization, and oxidation. | organic-chemistry.org |

| 5-(2-bromoaryl)-1H-pyrazoles, Carbonyl compounds, Aqueous ammonia | CuCl | Pyrazolo[1,5-c]quinazolines | Readily available starting materials, mild conditions. | acs.org |

| 2-Aminobenzonitrile, Benzyl alcohol derivatives | Cu₂O, H₂O₂ | Quinazolin-4(3H)-ones | Room temperature, ligand-free, oxidative tandem reaction. | rsc.org |

| 2-Aminobenzylamine, Benzaldehyde derivatives | Cu₂O, H₂O₂ | Quinazolines | Room temperature, ligand-free, oxidative tandem reaction. | rsc.org |

Microwave-Assisted Synthesis

Microwave irradiation has gained significant traction as an energy-efficient and time-saving technology in organic synthesis, including the preparation of quinazoline derivatives. frontiersin.orgnih.gov This method often leads to higher yields, shorter reaction times, and simplified work-up procedures compared to conventional heating methods. frontiersin.orgbuet.ac.bd

One of the prominent applications of microwave-assisted synthesis is in the aza-Wittig reaction of N-imidoyliminophosphoranes with aldehydes, which produces quinazolines in good yields within minutes. frontiersin.orgnih.gov Similarly, the direct condensation of N-arylamidines with aldehydes under microwave irradiation, without the need for a Lewis acid catalyst, provides an efficient route to various quinazoline derivatives. frontiersin.orgnih.gov

Microwave heating has also been successfully employed in the synthesis of S-substituted quinazoline derivatives from 1,4-dihydroquinazoline-2-thiol and various boronic acids using a copper catalyst in one-pot reactions. benthamdirect.com The combination of supported reagents and microwave irradiation under solvent-free conditions has been utilized for the Niementowski quinazoline synthesis, where anthranilic acids react with formamide on acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 to afford quinazolinones. nih.gov

Furthermore, microwave-assisted synthesis has been applied to three-component domino reactions, for instance, the reaction of aldehydes, enaminones, and malononitrile (B47326) to produce fused heterocyclic compounds, including quinolino[1,2-a]quinazoline derivatives. acs.org Another example is the Biginelli-type reaction of cyclohexanone, aldehydes, and urea or thiourea (B124793) under solvent-free microwave conditions to yield quinazolin-2(1H)-one derivatives. buet.ac.bd

| Reaction Type | Microwave Conditions | Conventional Conditions | Advantages of Microwave Synthesis | Reference |

|---|---|---|---|---|

| Aza-Wittig reaction of N-imidoyliminophosphorane with aldehydes | 300 W, 3–4 min | Typically hours of heating | Drastically reduced reaction time, good yields. | frontiersin.orgnih.gov |

| Condensation of N-arylamidines with aldehydes | Not specified | Often requires a catalyst and longer reaction times | No Lewis acid catalyst required. | frontiersin.orgnih.gov |

| Niementowski synthesis (anthranilic acids and formamide) | 4 min, solvent-free | Longer heating periods, often with solvents | Short reaction time, solvent-free, simple work-up. | nih.gov |

| Biginelli-type reaction (cyclohexanone, aldehyde, urea) | Few minutes, solvent-free | 4–5 hours | Significantly shorter reaction time, increased yield. | buet.ac.bd |

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net Several one-pot methodologies have been developed for the synthesis of quinazoline and its derivatives.

A notable one-pot approach involves the copper-catalyzed reaction of 2-aminobenzonitriles and aldehydes in the presence of methanol (B129727) to yield o-methoxy-protected quinazolines. nih.gov This method is versatile, accommodating a broad range of substituted starting materials to produce the desired products in good to excellent yields. nih.gov Another efficient one-pot synthesis of 2,4-disubstituted quinazolines involves the reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate under solvent- and catalyst-free conditions. researchgate.net This method is characterized by its operational simplicity and high yields. researchgate.net

Furthermore, a one-pot, three-component domino reaction has been developed for the synthesis of 2-aminoquinazolines, involving cyanamides, aryl boronic acids, and amines, promoted by a copper catalyst. mdpi.com The synthesis of quinazolin-4(3H)-ones has also been achieved through a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines. thieme-connect.com

| Starting Materials | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitriles, Aldehydes | Copper-benzotriazole (Cu-BtH), Methanol | o-Methoxy-protected quinazolines | Good to excellent yields (41–88%), broad substrate scope. | nih.gov |

| 2-Aminoaryl ketones, Orthoesters, Ammonium acetate | None (solvent- and catalyst-free) | 2,4-Disubstituted quinazolines | High yields (76–94%), operational simplicity, clean reaction. | researchgate.net |

| Cyanamides, Aryl boronic acids, Amines | Copper catalyst | 2-Aminoquinazolines | Three-component domino reaction. | mdpi.com |

| 2-Aminobenzamides, Tertiary amines | Copper catalyst, DDQ | Quinazolin-4(3H)-ones | Tandem reaction involving in situ aldehyde generation. | thieme-connect.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinazolines. mlsu.ac.inrsc.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient methods. mlsu.ac.in

A significant green approach is the use of water as a solvent, which offers benefits such as improved reactivity and selectivity, simplified work-up procedures, and the potential for catalyst recycling. rsc.org For instance, a metal-free synthetic method for 2-substituted quinazolines has been developed using a salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines with atmospheric oxygen as the oxidant. nih.gov This method boasts excellent atom economy and a favorable environmental factor. nih.gov

The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, in combination with microwave irradiation represents another green synthetic route. tandfonline.comtandfonline.com For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comtandfonline.com

Furthermore, solvent-free and catalyst-free reactions, often facilitated by microwave irradiation, contribute to greener synthetic protocols by minimizing waste and energy consumption. buet.ac.bdresearchgate.net The development of such methods aligns with the goal of creating more sustainable and environmentally friendly chemical manufacturing processes. researchgate.net

Purification and Isolation Techniques for Quinazoline Derivatives

The purification and isolation of quinazoline derivatives are crucial steps to obtain compounds of high purity for subsequent applications. Common techniques employed include column chromatography, thin-layer chromatography (TLC), and recrystallization. nih.govnih.gov

Column chromatography using silica gel is a widely used method for the purification of quinazoline derivatives. nih.gov The choice of eluent system is critical for effective separation. For example, a mixture of chloroform (B151607) and methanol has been used to purify 3-amino-2-(3-ethoxy-ethyl) quinazoline-4(3H)-one and 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one. nih.gov In another instance, a mixture of ethyl acetate and petroleum ether was used to purify an intermediate in the synthesis of a novel quinazoline derivative. dergipark.org.tr

For some reactions, a simple work-up procedure involving washing with water to remove a polar solvent like DMSO, followed by column or thin-layer chromatography, is sufficient for purification. nih.gov Recrystallization from a suitable solvent is another effective method for obtaining pure crystalline products. For example, a synthesized Schiff base derivative of quinazoline was recrystallized from water. orientjchem.org The progress of reactions and the purity of the final compounds are often monitored by techniques such as TLC and gas chromatography-mass spectrometry (GC-MS). nih.govdergipark.org.tr

Biological Activity and Pharmacological Profiles of 5 Fluoroquinazolin 4 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Quinazoline (B50416) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinazoline-based compounds. These studies systematically investigate how chemical modifications at various positions on the quinazoline ring and its substituents affect biological activity. wiley.com

The substituent at the 4-position of the quinazoline ring is a critical determinant of biological activity, particularly for kinase inhibition. The 4-anilino (a phenylamino (B1219803) group) moiety is a common and essential feature for many Epidermal Growth Factor Receptor (EGFR) inhibitors. mdpi.comekb.eg

Key SAR findings for the 4-position include:

Anilino Group: The 4-anilinoquinazoline (B1210976) structure is a general pharmacophore required for EGFR inhibitory activity. Altering the aniline (B41778) group at this position often leads to a decrease in activity. mdpi.com

Anilino Ring Substitution: The introduction of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), on the aniline ring is generally advantageous for antiproliferative activity. mdpi.comekb.eg Specifically, derivatives with a 3-chloro-4-fluoro-aniline substitution have demonstrated strong activity. mdpi.com

Alternative Moieties: Replacing the central aniline group with other heterocyclic rings, like pyrimidine (B1678525), has been shown to improve properties such as enzyme potency and reduce lipophilicity in the context of Aurora kinase inhibitors. bohrium.com In some cases, replacing the aniline with aryloxy groups, particularly when combined with a urea (B33335) substituent, can dramatically increase activity against other kinases like VEGFR-2. mdpi.com

The introduction of halogens, particularly fluorine, at various positions on the quinazoline scaffold or its substituents plays a significant role in modulating the pharmacological properties of the derivatives.

Position 5: A fluorine atom at the C-5 position of the quinazoline ring is a key feature in some potent kinase inhibitors. For instance, a derivative featuring a 5-fluoroquinazolin-4(3H)-one core was identified as a potent and selective PI3Kδ inhibitor. acs.org In other series, 5-halogen substituents on the quinazoline ring improved PI3Kδ potency and selectivity compared to unsubstituted versions. nih.gov

Anilino Ring Halogenation: Halogen substitution on the 4-anilino ring is a well-established strategy to enhance potency. For EGFR inhibitors, substitution at the meta-position (C3') of the aniline ring with bromine (Br) was found to be more potent than with hydrogen, fluorine, chlorine, or iodine. mdpi.com The inhibitory constants (IC50) varied significantly with the halogen, with the bromine derivative being the most effective. mdpi.com

Other Positions: An 8-fluoro substituent on the quinazoline ring, combined with a 2-(3-bromophenyl) group, resulted in a selective Aurora A kinase inhibitor. mdpi.com However, in some quinazolinone series, a 6-fluoro substituent was found to dramatically reduce selectivity for PI3Kδ over PI3Kα. nih.gov

Substitutions at other positions of the quinazoline ring (2, 3, 6, 7, and 8) are pivotal for fine-tuning activity, selectivity, and physicochemical properties like solubility. nih.gov

Position 2: Small hydrophobic groups at the C-2 position can improve cellular permeability. nih.gov In some series, substitution with alkyl or heteroaryl groups can significantly enhance inhibitory activity. nih.gov However, in other cases, substitution at C-2 is less impactful than at C-4, with some studies showing that the synthesis of 2,4-diaminoquinazolines requires more stringent conditions due to the lower reactivity of the C-2 position. mdpi.com

Position 3: The N-3 position is significant for activity in quinazolinone derivatives, where the addition of different heterocyclic moieties can increase activity. nih.gov For anti-inflammatory quinazolines, the presence of an electron-donating group at N-3 markedly increased activity. wiley.com

Positions 6 and 7: These positions are crucial for modulating EGFR and VEGFR-2 inhibition. mdpi.com

General Requirement: The presence of substituents at C-6 and/or C-7 is a general requirement for the EGFR inhibitory activity of 4-anilinoquinazolines. mdpi.comekb.eg

Electron-Donating Groups: Electron-donating groups, such as dimethoxy groups, at positions 6 and 7 enhance the binding affinity at the kinase domain. mdpi.comnih.gov The 6,7-dimethoxy substitution is considered favorable for EGFR inhibition. nih.gov

Linker Type: A propoxy linker at C-6 and/or C-7 has shown stronger activity than a methoxy (B1213986) group. mdpi.comekb.eg

Bulky Groups: Bulky substituents at the 6 or 7 positions can increase potency. mdpi.com For instance, 6,7-dimorpholinoalkoxy quinazoline derivatives have shown high antiproliferative activity. nih.gov Basic side chains introduced at the C-7 position have yielded potent inhibitors of KDR (a VEGFR). acs.org

Position 8: Substitution at the C-8 position is less common but can be effective. An 8-chloro substitution was shown to restore PI3Kδ selectivity that was lost due to a 6-fluoro substitution. nih.gov In other studies, an 8-bromo or alkylated group at this position was found to be significant for anti-tuberculosis or anticonvulsant activity in quinazolinones. nih.gov

Role of Halogen (Fluorine) at Position 5 (or other positions)

Mechanisms of Biological Action

Quinazoline derivatives exert their biological effects through various mechanisms, with enzyme inhibition being the most prominent, especially in the context of cancer therapy. mdpi.com These compounds often target key signaling pathways that control cell growth, proliferation, and survival. nih.gov

The primary mechanism of action for many biologically active quinazolines is the inhibition of enzymes, particularly protein kinases. biomedres.us By blocking the activity of these enzymes, quinazoline derivatives can interfere with signaling pathways that are often hyperactive in diseases like cancer. nih.gov

Quinazoline-based compounds are renowned as potent kinase inhibitors, binding to the ATP-binding site of these enzymes and preventing the transfer of phosphate, a critical step in signal transduction. mdpi.comekb.eg

EGFR Inhibition: The 4-anilinoquinazoline scaffold is a hallmark of many EGFR tyrosine kinase inhibitors (TKIs). mdpi.combiomedres.us These compounds, including approved drugs, bind reversibly to the ATP-binding pocket of EGFR, interfering with its function and inhibiting tumor growth. mdpi.com SAR studies have extensively mapped the requirements for potent EGFR inhibition, highlighting the importance of the 4-anilino group and substitutions at the 6 and 7 positions. mdpi.comekb.eg Derivatives have been developed to target not only wild-type EGFR but also mutated forms that confer resistance to first-generation inhibitors. nih.govbiomedres.us

Aurora A Kinase Inhibition: Aurora kinases are crucial for regulating mitosis, and their overexpression is common in tumors. bohrium.comnih.gov Quinazolin-4-amine (B77745) derivatives have been designed as selective Aurora A inhibitors. nih.gov Starting from anilino-quinazoline hits, optimization led to compounds with improved potency and selectivity over the highly homologous Aurora B kinase. bohrium.comnih.gov For example, replacing the central aniline ring with a pyrimidine was a key step in developing potent and specific Aurora kinase inhibitors. bohrium.com Some quinazoline derivatives show dual inhibitory activity against both Aurora A and B. scielo.br

PI3Kδ Inhibition: The PI3K/Akt/mTOR pathway is vital for cell survival and proliferation, and its dysregulation is implicated in cancer. nih.govbiomedres.us Quinazoline derivatives have been developed as potent and selective inhibitors of PI3Kδ, a key isoform in this pathway, particularly for hematological malignancies. nih.gov A notable example is a compound with a 5-fluoroquinazolin-4(3H)-one core, which was discovered through a fragment-hybrid approach and demonstrated potent and highly selective inhibition of PI3Kδ. acs.org Other series of quinazoline derivatives have also shown significant PI3Kδ inhibitory activity and selectivity over other PI3K isoforms. nih.govmdpi.com

Enzyme Inhibition

Kinase Inhibition (e.g., EGFR, Aurora A, PI3Kδ)

Targeting Specific Kinase Domains

Derivatives of the 5-fluoroquinazoline (B579755) scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One notable example is the development of a pan-RAF kinase inhibitor, GNE-0749, which features a fluoroquinazolinone hinge-binding motif. researchgate.net The strategic placement of a fluorine atom at the C5 position was found to mask the adjacent polar NH functionality and increase solubility by disrupting strong crystal packing. researchgate.net This modification allows for a greater contribution from RAF-specific residue interactions, leading to high kinase selectivity. researchgate.net GNE-0749 demonstrated synergistic pathway inhibition and significant tumor growth inhibition in animal models when combined with a MEK inhibitor. researchgate.net

Furthermore, other quinazoline derivatives have been designed as selective inhibitors of Aurora A kinase, a key regulator of the cell cycle. researchgate.net While not all derivatives specified a fluorine at the C5 position, the general principle of modifying the quinazoline core to exploit structural differences between kinase ATP-binding pockets is well-established. For instance, compound 6, a quinazolin-4-amine derivative, potently inhibited Aurora A kinase and suppressed tumor growth in animal models of triple-negative breast cancer. researchgate.net Another study identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) as a potent and selective Aurora A kinase inhibitor that induced apoptosis in cancer cells. nih.gov These examples underscore the potential of the fluoroquinazoline scaffold in designing selective kinase inhibitors for cancer therapy. researchgate.netresearchgate.netnih.gov

DNA Gyrase and Topoisomerase IV Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that play critical roles in DNA replication, repair, and segregation. nih.govnih.gov They are the primary targets of quinolone and fluoroquinolone antibiotics. nih.govnih.govmdpi.com While direct studies on 5-fluoroquinazolin-4-amine are limited, derivatives of the broader fluoroquinazoline and quinoline (B57606) classes have shown activity against these enzymes.

The mechanism of action involves the stabilization of a cleavage complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. nih.govnih.gov In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the more susceptible target. mdpi.comnih.gov

For example, certain fluoroquinazoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV. smolecule.com Similarly, novel pyridothienopyrimidine derivatives have been synthesized and shown to be potent dual inhibitors of E. coli DNA gyrase and topoisomerase IV. mdpi.com One such derivative, the 4'-(4-methyl-piperazin-1-yl)- derivative 4b, exhibited IC₅₀ values of 3.44 µM against DNA gyrase and 14.46 µM against topoisomerase IV. mdpi.com This highlights the potential for developing quinazoline-based compounds as effective antibacterial agents targeting these essential enzymes.

Modulation of Signaling Pathways (e.g., Cell Growth, Apoptosis)

Derivatives of this compound can significantly impact cellular signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death). Their primary mechanism often involves the inhibition of key kinases within these pathways.

For instance, the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) by 4-anilinoquinazoline derivatives can block downstream signaling cascades. google.comtandfonline.com These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are critical for cell proliferation and survival. tandfonline.com By blocking these signals, the compounds can halt tumor growth and induce apoptosis. google.comtandfonline.com The irreversible EGFR inhibitor afatinib, which has a quinazoline core, effectively suppresses tumor growth by inhibiting multiple HER family receptors and disrupting these crucial signaling pathways. tandfonline.com

Furthermore, some quinazoline derivatives have been shown to induce apoptosis through mechanisms beyond just kinase inhibition. A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) found that it not only inhibited Aurora A kinase but also arrested the cell cycle and induced apoptosis in breast cancer cell lines. nih.gov Another compound, SBI-0206965, which has a pyrazole (B372694) amino quinazoline scaffold, induces apoptosis in non-small cell lung cancer cells by destabilizing the anti-apoptotic proteins BCL2 and BCLXL. nih.gov The Wnt/β-catenin signaling pathway, crucial in colorectal cancer, has also been a target. The combination of 5-Fluorouracil with a β-catenin modulator has been shown to synergistically enhance apoptosis in cancer cells. nih.gov

These findings illustrate that fluoroquinazoline derivatives can modulate fundamental cellular processes like cell growth and apoptosis through various mechanisms, making them promising candidates for anticancer therapies. nih.govtandfonline.comnih.gov

Interaction with Receptors (e.g., GPCRs, alpha 1-adrenoceptors)

The quinazoline nucleus is a key pharmacophore for antagonists of α1-adrenergic receptors (α1-ARs), a class of G protein-coupled receptors (GPCRs). nih.govebi.ac.uk These receptors mediate many physiological responses in the sympathetic nervous system and are implicated in conditions like hypertension and benign prostatic hyperplasia. nih.govnih.gov Well-known α1-AR antagonists such as prazosin (B1663645), doxazosin, and alfuzosin (B1207546) are all quinazoline derivatives. nih.gov

Researchers have designed and synthesized fluorescent probes based on the quinazoline scaffold to visualize and study α1-ARs. nih.gov These probes consist of a quinazoline pharmacophore for receptor binding and a fluorophore for detection, demonstrating that the quinazoline structure is essential for high-affinity binding to these receptors. nih.gov The three subtypes of α1-adrenoceptors (α1A, α1B, and α1D) are all targets of quinazoline-based antagonists. nih.govguidetopharmacology.org These antagonists are used clinically to treat conditions like benign prostatic hyperplasia by relaxing smooth muscle tone. guidetopharmacology.org

The interaction is not limited to α1-adrenoceptors. The broader family of GPCRs, which includes opioid and other sensory receptors, represents a major target for drug discovery. ebi.ac.ukbiomolther.org The ability of the quinazoline scaffold to interact with these receptors highlights its versatility. For example, 2-Chloro-7-fluoroquinazolin-4-amine has been identified as a potential lead compound for antidepressant therapies due to its ability to bind to dopamine (B1211576) and serotonin (B10506) receptors. This demonstrates the potential for developing novel fluoroquinazoline derivatives that can modulate the activity of a wide range of GPCRs for various therapeutic applications. biomolther.org

Therapeutic Applications and Efficacy

The structural motif of this compound is a component of various derivatives investigated for a range of therapeutic uses. The inherent biological activity of the quinazoline core, enhanced by fluorination, has led to the development of compounds with potential applications as antimicrobial and anticancer agents. vulcanchem.comresearchgate.netnih.govmdpi.comsmolecule.comgoogle.comnih.govbiomolther.orgnih.gov

Antimicrobial Activities

Derivatives of fluoroquinazoline have demonstrated notable antimicrobial properties. The incorporation of a fluorine atom into the quinazoline ring can enhance the potency of these compounds against various pathogens. vulcanchem.comresearchgate.net Studies have explored their efficacy against bacteria and fungi, indicating a broad potential for these derivatives in treating infectious diseases. researchgate.netnih.gov For instance, novel 1,3,4-oxadiazole (B1194373) derivatives containing a 6-fluoroquinazoline (B579947) moiety have been synthesized and evaluated, with some compounds showing good antibacterial activity. researchgate.net

Antibacterial Spectrum (Gram-positive, Gram-negative, MRSA)

Fluoroquinazoline derivatives have shown a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. vulcanchem.comnih.gov The presence of electron-withdrawing groups, such as fluorine, can increase the potency against Gram-positive pathogens. vulcanchem.com

Specifically, derivatives of quinazolines and the related quinolones have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. nih.govmdpi.comfrontiersin.org For example, delafloxacin, a fluoroquinolone, is active against MRSA and other Gram-positive and Gram-negative bacteria. mdpi.com The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial survival. smolecule.com

The table below summarizes the antibacterial activity of selected quinazoline and quinoline derivatives against various bacterial strains, including MRSA.

| Compound Class/Derivative | Target Bacteria | Activity/Potency | Reference(s) |

| 2-(chloromethyl)quinazolin-4-ones | S. aureus, E. coli | MIC: 2–8 µg/mL | vulcanchem.com |

| Benzofuroquinolinium derivatives | MRSA strains | MIC: 0.5–1 µg/mL | nih.gov |

| Indolo[2,3-b]quinolines (Compound 9) | MRSA strains | MIC: 1–2 µg/mL | nih.gov |

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | MIC = 0.125 mM | mdpi.com |

| Delafloxacin (a fluoroquinolone) | MRSA, P. aeruginosa | Broad-spectrum activity | mdpi.com |

This data underscores the potential of developing fluoroquinazoline derivatives as effective antibacterial agents to combat drug-resistant infections. mdpi.comnih.govmdpi.com

Antifungal Efficacy

The quinazoline core is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of this structure have demonstrated notable efficacy against various fungal pathogens. While research specifically detailing the antifungal properties of this compound is limited, broader studies on fluoroquinazoline derivatives indicate their potential in this area.

For instance, novel quinazolinone derivatives have been synthesized and shown to possess significant antifungal activity. ontosight.ai Studies on 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed high inhibitory effects against several fungi, with EC50 values ranging from 8.3 to 64.2 μg/mL for the most active compounds. google.com One of these derivatives, compound 3g, demonstrated a mechanism of action against Fusarium oxysporum that involves increasing cell membrane permeability and causing malformation of the hypha. google.com

Furthermore, certain quinazolinone derivatives have shown good activity against Candida albicans and Aspergillus niger. researchgate.net Fused pyrrolo-quinazolinone derivatives were effective against these fungi at concentrations of 32 or 64 μg/ml. researchgate.net The strategic inclusion of a fluorine atom in the quinazoline structure is often pursued to enhance biological activity, suggesting that 5-fluoro-substituted analogues could be promising candidates for further antifungal drug development. researchgate.net

Table 1: Antifungal Activity of Select Quinazoline Derivatives

| Compound Class | Fungal Species | Activity/Concentration | Reference |

|---|---|---|---|

| 6-Fluoro-4-alkyl(aryl)thioquinazolines | Various Fungi | EC50: 8.3 - 64.2 μg/mL | google.com |

| Fused Pyrrolo-quinazolinones | Candida albicans, Aspergillus niger | Effective at 32-64 μg/mL | researchgate.net |

| Furo[2,3-f]quinazolin-5-ols | Candida and Aspergillus species | MIC: 12.5 μg/mL | researchgate.net |

| Quinazolinone Schiff bases | Various filamentous fungi | Significant fungistatic activity | fau.de |

Anticancer Potential

The anticancer properties of quinazoline derivatives are extensively documented, with several compounds functioning as kinase inhibitors in cancer therapy. acs.org The incorporation of a fluorine atom can enhance the therapeutic potential of these molecules.

Inhibition of Cancer Cell Proliferation

Derivatives of the quinazoline scaffold are known to inhibit cancer cell proliferation through various mechanisms. A primary mode of action is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. researchgate.net The epidermal growth factor receptor (EGFR) is a key target, and quinazoline-based inhibitors like gefitinib (B1684475) and erlotinib (B232) have been central to treating non-small cell lung cancer (NSCLC). researchgate.net

Research into fluoro-substituted quinazolines has aimed to develop more potent and selective inhibitors. For example, quinazolin-4-amine derivatives have been designed as selective Aurora A kinase inhibitors, a family of proteins that plays a critical role in cell cycle regulation. acs.org The uncontrolled proliferation characteristic of cancer is often linked to the dysfunction of such kinases. Studies have shown that specific derivatives can arrest the cell cycle at the G1 phase and induce apoptosis, thereby inhibiting tumor growth.

Specific Cancer Cell Line Studies

The efficacy of fluoroquinazoline derivatives has been evaluated against a panel of human cancer cell lines. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) was tested against various NCI human cancer cell lines, with the CNS cancer cell line SNB-75 showing high sensitivity. This same compound was further evaluated against the human breast cancer cell line (MCF-7), where it induced cell cycle arrest and apoptosis.

Other studies have focused on different isomers. Derivatives of 6-fluoroquinazoline have shown significant anticancer activity against breast cancer (MCF-7) and osteosarcoma (U-2 OS) cell lines. ontosight.ai In another study, novel 4-anilinoquinazoline derivatives demonstrated potent antiproliferative activity against several cancer cell lines, including A549 (lung), PC-3 (prostate), MCF-7 (breast), and Hela (cervical), with one compound showing an IC50 value of 0.07 μM against A549 cells. nih.gov

Table 2: In Vitro Anticancer Activity of Select Fluoroquinazoline Derivatives

| Derivative | Cancer Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast) | IC50 | 168.78 µM | |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | SNB-75 (CNS) | Growth Inhibition | High sensitivity at 10 µM | |

| Novel 4-anilinoquinazoline derivative (10k) | A549 (Lung) | IC50 | 0.07 ± 0.02 μM | nih.gov |

| Novel 4-anilinoquinazoline derivative (10k) | MCF-7 (Breast) | IC50 | 4.65 ± 0.90 μM | nih.gov |

| 6-fluoro-4-(3-methoxyanilino)quinazoline (LJJ-10) | MCF-7 (Breast) | Apoptosis | Increased late apoptosis | ontosight.ai |

Role in Combating Drug Resistance (e.g., MDR, EGFR mutations)

A major challenge in cancer therapy is the development of drug resistance. Quinazoline derivatives are being actively investigated for their potential to overcome this issue. Resistance to first-generation EGFR inhibitors often arises from mutations in the EGFR gene, such as the T790M "gatekeeper" mutation. researchgate.net

Research is focused on developing next-generation inhibitors that are effective against these mutated forms of EGFR. researchgate.net Some novel 4-anilinoquinazoline derivatives have shown potent inhibitory activity against EGFR T790M and L858R mutant kinases. nih.gov The development of fourth-generation EGFR inhibitors aims to tackle resistance caused by mutations like C797S, which can emerge after treatment with other inhibitors. researchgate.net

Beyond EGFR, some quinazoline derivatives have been studied as multidrug resistance (MDR) reversers by modulating the activity of ABC transporters like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells. acs.orgnih.gov

Antiviral Activities

The quinazoline framework is also a source of potential antiviral agents. researchgate.net Fluorinated quinazolines, in particular, have emerged as a promising class of compounds with significant antiviral properties.

A recent study reported the synthesis of novel fluorine-substituted quinazolines that demonstrated significant in vitro activity against human cytomegalovirus (HCMV), a major pathogen in immunocompromised individuals and neonates. researchgate.netthieme-connect.com Some of these newly synthesized compounds exhibited potent antiviral effects, with EC50 values as low as 0.6 ± 0.1 μM. researchgate.net

In a different approach, a 2-amino-8-fluoroquinazolin-4-yl derivative was identified as a TLR7/8 agonist. acs.org Such compounds can be used as vaccine adjuvants to enhance the immune response. Specifically, this derivative was shown to boost the serological and mucosal immunity of an inactivated influenza A virus vaccine by inducing the production of proinflammatory cytokines. acs.org Research has also explored the antiviral potential of quinazoline derivatives against other viruses, including Chikungunya virus (CHIKV) and Hepatitis C virus (HCV). researchgate.net

Anti-inflammatory Properties

Quinazoline derivatives have been recognized for their anti-inflammatory effects. ontosight.aiscialert.net These properties are often linked to the inhibition of key inflammatory mediators and pathways.

One study detailed the synthesis of 6-fluoro-7-(1-piperazino)quinazolines and evaluated their ability to inhibit TNF-alpha production and T-cell proliferation, two key processes in the inflammatory response. nih.gov A lead compound from this series, when administered orally, showed anti-inflammatory effects in a rat model of adjuvant arthritis. nih.gov

Furthermore, a patent describes various amine compounds, including N-Decyl-7-fluoroquinazolin-4-amine, as having anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions like psoriasis. google.com The mechanism of action for some quinazoline-based anti-inflammatory agents involves the dual inhibition of cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), or the inhibition of NF-κB activation. scialert.net

Anticonvulsant Activities

The quinazoline scaffold is a significant structure in the development of anticonvulsant agents. nih.gov Derivatives of quinazoline have been extensively studied for their potential to manage epilepsy, a neurological disorder characterized by recurrent seizures. nih.govmdpi.com The core structure is considered a vital requirement for anticonvulsant activity, and modifications, particularly at the 4-position with an amine or substituted amine group, and at the 6- or 8-position with a halogen, have been shown to enhance antiepileptic effects. nih.gov

Research into fluorinated quinazolines has yielded promising compounds with significant anticonvulsant properties. A study involving the synthesis of novel N-substituted-6-fluoroquinazoline-4-amine derivatives (5a–j) evaluated their activity using subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure tests. nih.gov In the scPTZ model, which is predictive for agents effective against absence seizures, all tested compounds showed activity. nih.gov Specifically, compounds with 4-chloro (5b), 4-fluoro (5c), and 4-bromo (5d) substitutions on the N-benzyl ring provided 100% protection against seizures. nih.gov The mechanism of action for these potent derivatives is believed to involve the GABA-A receptor, as docking studies showed a high binding affinity. nih.gov The 6-fluoroquinazoline part of the molecule was observed to fit into a specific hydrophobic pocket of the receptor. nih.gov

Further evaluation determined the median effective dose (ED₅₀), median toxic dose (TD₅₀), and the protective index (PI = TD₅₀/ED₅₀), which indicates the margin of safety. nih.gov The most active compounds (5b, 5c, and 5d) displayed PI values of 1.78, 2.12, and 2.28, respectively, which are comparable or superior to the reference drugs methaqualone (PI=2) and valproate (PI=1.5). nih.gov

Another study synthesized a series of thiazolo quinazoline derivatives, finding that compounds with fluoro, bromo, or chloro substituents in the 4-position of the phenyl ring were the most active. tandfonline.com The compound 6,7,8,9-tetra hydro-5H-5-(2′-hydroxy phenyl)-2-(4′-fluoro benzylidine)-3-(4-nitrophenyl amino) thiazolo quinazoline was identified as the most potent in this series. tandfonline.com

The search for new anticonvulsants is driven by the need to overcome the side effects and toxicity associated with current antiepileptic drugs. nih.govnih.gov While many quinazoline derivatives have been reported as anticonvulsants, none have been clinically approved, often due to high neurotoxicity and low protective index values. nih.gov Therefore, research continues to focus on designing safer and more effective quinazoline-based anticonvulsants. nih.govmdpi.com

Table 1: Anticonvulsant Activity of 6-Fluoroquinazoline-4-amine Derivatives Data sourced from reference nih.gov

| Compound | Substituent (R) on N-benzyl | scPTZ (% Protection) | MES (% Protection) | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|---|---|

| 5a | H | 83% | 50% | - | - | - |

| 5b | 4-Cl | 100% | - | 151.2 | 270 | 1.78 |

| 5c | 4-F | 100% | - | 165.3 | 350 | 2.12 |

| 5d | 4-Br | 100% | - | 140.1 | 320 | 2.28 |

| 5e | 4-I | 100% | - | - | - | - |

| 5f | 4-OCH₃ | 83% | 66% | - | - | - |

Other Pharmacological Activities

The quinazoline scaffold is a promising framework for developing multi-target drugs to combat Alzheimer's disease (AD), a complex neurodegenerative disorder. mdpi.comnih.gov Research has shown that quinazoline derivatives can act as inhibitors of key enzymes and pathways implicated in AD pathology, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), β-secretase (BACE-1), and the aggregation of β-amyloid (Aβ) and tau proteins. mdpi.comnih.gov

A series of quinazoline derivatives (AV-1 to AV-21) were designed and evaluated as multitarget ligands. nih.gov Compounds AV-1, AV-2, and AV-3 showed balanced and significant inhibition against both human cholinesterase (hChE) and human β-secretase (hBACE-1). nih.gov Compound AV-2, in particular, was identified as a promising lead candidate. It effectively inhibited AChE- and self-induced Aβ aggregation, demonstrated excellent blood-brain barrier permeability, and was found to be non-neurotoxic. nih.gov In animal models, AV-2 ameliorated cognitive impairments and reduced the expression levels of Aβ, BACE-1, and Tau proteins in the hippocampus. nih.gov

Another study developed quinazolinone-based derivatives as multifunctional anti-AD agents with both cholinesterase inhibitory and anti-inflammatory properties. nih.gov Compounds 6f, 6h, and 7b from this series showed promising anti-acetylcholinesterase, anti-inflammatory, and antioxidant activities. nih.gov Histopathological analysis confirmed their neuroprotective effects in a scopolamine-induced mouse model of AD. nih.gov

The development of quinazoline-triazole hybrids has also been explored. researchgate.net These compounds were evaluated as acetylcholinesterase inhibitors, with some showing inhibition at the micromolar level. researchgate.net The incorporation of a fluorine atom into the quinazoline structure is a strategy used in medicinal chemistry to enhance binding affinity to biological targets, a principle that is applied in the design of potential anti-AD agents. nih.gov

Table 2: Anti-Alzheimer Activity of Quinazoline Derivatives Data sourced from references nih.govnih.gov

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| AV-1 | hAChE / hBACE-1 | 0.24 µM / 0.31 µM | nih.gov |

| AV-2 | hAChE / hBACE-1 | 0.19 µM / 0.26 µM | nih.gov |

| AV-3 | hAChE / hBACE-1 | 0.29 µM / 0.35 µM | nih.gov |

| 6f | AChE | 0.13 µM | nih.gov |

| 6h | AChE | 0.11 µM | nih.gov |

| 7b | AChE | 0.15 µM | nih.gov |

Quinazoline and its derivatives, particularly 4(3H)-quinazolinones, have been identified as important scaffolds for the development of new antimalarial drugs. nih.govnih.gov This is partly due to their structural relationship to febrifugine (B1672321), a natural alkaloid known for its activity against Plasmodium falciparum. nih.govbohrium.com

Significant advancements have been made by creating hybrid molecules. In one study, novel quinazoline-artemisinin hybrids were synthesized and showed excellent antimalarial efficacy in the nanomolar range against the 3D7 strain of P. falciparum. acs.org Hybrid compound 9 (EC₅₀ = 1.4 nM) was found to be more potent than the clinically used drugs dihydroartemisinin (B1670584) (EC₅₀ = 2.4 nM) and chloroquine (B1663885) (EC₅₀ = 9.8 nM). acs.org

Another approach involves the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives. tandfonline.com These compounds were tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. The quinoline analogue 1c emerged as the most potent candidate against the 3D7 strain, while the quinazoline derivatives showed promising activity with low resistance indices, suggesting they are less susceptible to the resistance mechanisms of the parasite. tandfonline.com

Furthermore, 3-aryl-2-styryl substituted-4(3H)-quinazolinones have been evaluated for their in vivo antimalarial activity against Plasmodium berghei. nih.gov Compounds 8 and 10 in this series demonstrated significant parasite suppression of 70.01% and 74.18%, respectively. nih.govbohrium.com These findings underscore the potential of the quinazoline scaffold in generating diverse and potent antimalarial agents. nih.gov

Table 3: Antimalarial Activity of Quinazoline Derivatives Data sourced from references nih.govacs.orgtandfonline.com

| Compound/Derivative Type | Parasite Strain | Activity Metric | Result |

|---|---|---|---|

| Quinazoline-Artemisinin Hybrid 9 | P. falciparum (3D7) | EC₅₀ | 1.4 nM acs.org |

| Quinoline 1c | P. falciparum (3D7) | IC₅₀ | 0.02 µM tandfonline.com |

| Quinoline 1c | P. falciparum (W2) | IC₅₀ | 0.11 µM tandfonline.com |

| (E)-3-(4-chlorophenyl)-2-styrylquinazolin-4(3H)-one (Compound 8) | P. berghei (ANKA) | % Suppression | 70.01% nih.govbohrium.com |

| (E)-3-(4-bromophenyl)-2-styrylquinazolin-4(3H)-one (Compound 10) | P. berghei (ANKA) | % Suppression | 74.18% nih.govbohrium.com |

Quinazoline derivatives are well-established as effective antihypertensive agents, with prazosin, an α1-adrenergic receptor antagonist, being a clinically significant example. tandfonline.comnih.gov This has spurred research into new analogues with improved properties. nih.govwisdomlib.org The core quinazoline structure is a key component for this activity. tandfonline.comjapsonline.com

One area of research has focused on replacing the labile furoylpiperazine moiety of prazosin with more stable groups to potentially increase the duration of action. nih.govnih.gov A study on substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines found that replacing the piperazine (B1678402) group with a substituted piperidine (B6355638) group maintained the blood pressure-lowering activity. nih.gov Two compounds from this series were found to be even more efficacious than prazosin at higher doses in spontaneously hypertensive rats. nih.gov

Another synthetic strategy involves creating hybrid molecules. A series of N-(substituted-4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzenesulfonamide (B165840) derivatives were synthesized to create a hybrid molecule with both diuretic and antihypertensive activities. tandfonline.com Compound 20 from this series, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, was identified as the most potent. tandfonline.com

Furthermore, a series of quinazoline derivatives linked with isoxazole (B147169) were synthesized and evaluated. nih.gov Compounds 23 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one) and 24 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one) showed potent antihypertensive activity, believed to act via α1-adrenergic receptor blockade, similar to prazosin, but with a prolonged duration of action. nih.gov These studies highlight the versatility of the quinazoline scaffold in developing new antihypertensive therapies. wisdomlib.org

Table 4: Antihypertensive Activity of Selected Quinazoline Derivatives Data sourced from references tandfonline.comnih.gov

| Compound | Description | Key Finding |

|---|---|---|

| Compound 20 | N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide | Most potent in a series of diuretic and antihypertensive hybrids. tandfonline.com |

| Compound 23 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Potent antihypertensive activity with prolonged duration of action. nih.gov |

| Compound 24 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Potent antihypertensive activity with prolonged duration of action. nih.gov |

The quinazoline scaffold has been explored for its potential against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species. nih.govmdpi.com The search for new treatments is critical due to the toxicity and limited efficacy of current drugs like benznidazole (B1666585) and nifurtimox (B1683997) for Chagas disease. mdpi.comnih.gov

A study focused on a series of quinazoline 2,4,6-triamine derivatives found that compounds with nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent against T. cruzi. mdpi.com Specifically, compounds 2, 3, and 4 in the series showed high selectivity, being effective against the parasite while exhibiting low toxicity to human fibroblast cells. mdpi.comnih.gov These compounds were effective against both the epimastigote and trypomastigote forms of the parasite. mdpi.com

In addition to activity against T. cruzi, quinazoline derivatives have shown promise against other protozoa. A series of 3-aryl-2-styryl substituted-4(3H)-quinazolinones were tested for antileishmanial activity. nih.govbohrium.com Compound 6, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, was particularly potent against Leishmania donovani, with an IC₅₀ value of 0.0212 µg/mL. This was significantly more active than the standard drugs amphotericin B and miltefosine. nih.govbohrium.com

Furthermore, new 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives were evaluated for their broad antiprotozoal activity. tandfonline.com The quinazoline derivative 3h was identified as the most potent candidate against Trypanosoma brucei brucei, with a high selectivity index of 43. tandfonline.com These studies demonstrate the broad-spectrum antiparasitic potential of the quinazoline chemical scaffold. researchgate.net

Table 5: Antiprotozoal/Antiparasitic Activity of Quinazoline Derivatives Data sourced from references nih.govbohrium.commdpi.com

| Compound | Target Organism | Activity Metric | Result |

|---|---|---|---|

| Quinazoline 2,4,6-triamine derivative 2 (4-nitrobenzoyl) | T. cruzi (epimastigotes) | IC₅₀ | ~10 µM mdpi.com |

| Quinazoline 2,4,6-triamine derivative 3 (2-nitrobenzoyl) | T. cruzi (epimastigotes) | IC₅₀ | ~10 µM mdpi.com |

| Quinazoline 2,4,6-triamine derivative 4 (3-nitrobenzoyl) | T. cruzi (epimastigotes) | IC₅₀ | ~15 µM mdpi.com |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (Compound 6) | L. donovani | IC₅₀ | 0.0212 µg/mL nih.govbohrium.com |

| (E)-3-(4-chlorophenyl)-2-styrylquinazolin-4(3H)-one (Compound 8) | L. donovani | IC₅₀ | 0.0982 µg/mL nih.gov |

| (E)-3-(4-bromophenyl)-2-styrylquinazolin-4(3H)-one (Compound 10) | L. donovani | IC₅₀ | 0.0924 µg/mL nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. annamalaiuniversity.ac.in It is widely employed to understand how ligands like quinazoline (B50416) derivatives interact with their biological targets, typically proteins or enzymes. annamalaiuniversity.ac.innih.gov These studies are crucial for elucidating the mechanism of action and for the structure-based design of new inhibitors. For quinazoline-based compounds, docking studies have been instrumental in exploring their binding modes within the ATP-binding sites of various kinases. nih.govnih.gov

Molecular docking simulations reveal the specific non-covalent interactions between a ligand and the amino acid residues within the active site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for molecular recognition and binding. researchgate.netresearchgate.net

In studies on quinazoline derivatives targeting protein kinases, the quinazoline scaffold frequently forms key hydrogen bonds with the hinge region of the kinase domain. For instance, in analyses of 4-anilinoquinazoline (B1210976) derivatives with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, the N1 atom of the quinazoline ring and the N3 atom are often involved in crucial hydrogen bonding with backbone residues like Met793. nih.gov Similarly, studies on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) have identified binding modes consistent with interactions within the ATP binding domain. nih.gov The specific interactions can be influenced by substituents on the quinazoline core. For example, the 4-amino group can act as a hydrogen bond donor, while the fluorine atom at the 5-position can modulate the electronic properties of the ring system and influence local protein-ligand interactions.

Interactive Table: Examples of Predicted Ligand-Protein Interactions for Quinazoline Derivatives

| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| EGFR Tyrosine Kinase | 4-Anilinoquinazoline | Met793 | Hydrogen Bond |

| Aurora A Kinase | 8-Fluoroquinazoline | - | Binding to active site |

| Clk4 | 6-Arylquinazolin-4-amine | ATP binding domain residues | Hydrogen Bond, Hydrophobic |

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a scoring function value (e.g., binding energy in kcal/mol) or an estimated inhibition constant (Ki). nih.govmdpi.com Lower binding energy values suggest stronger binding and potentially higher inhibitory activity. nih.gov

Docking studies on various quinazoline derivatives have demonstrated a correlation between predicted binding affinities and experimentally observed biological activities. For a series of 4-anilino quinazoline derivatives docked into the EGFR tyrosine kinase active site (PDB ID: 1M17), compounds showed binding energies ranging from -6.74 to -7.46 kcal/mol, which were significantly better than the standard inhibitor Erlotinib (B232) (-3.84 kcal/mol) in the same model. nih.gov Similarly, docking of a novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative into the Aurora A kinase active site showed a high docking score, suggesting strong binding affinity. nih.gov These predictions are valuable for prioritizing compounds for synthesis and biological testing.

Interactive Table: Predicted Binding Affinities for Quinazoline Derivatives

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | -6.74 to -7.46 | Erlotinib | -3.84 |

| Quinazoline-Sulfonamides | DNA Topoisomerase II | - | - | - |

Ligand-Protein Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties, or "descriptors," that are most influential for activity, QSAR models can predict the potency of novel compounds and guide the design of more effective molecules. turkjps.org

QSAR models can be categorized based on the dimensionality of the descriptors used. 2D-QSAR models utilize descriptors derived from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atoms or functional groups. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules, including steric and electrostatic fields. nih.gov

For quinazoline derivatives, both 2D and 3D-QSAR models have been successfully developed. A study on 6-arylquinazolin-4-amines as Clk4 and Dyrk1A inhibitors generated robust 3D-QSAR models with high statistical significance (for Clk4: R² = 0.88, Q² = 0.79; for Dyrk1A: R² = 0.85, Q² = 0.82). nih.gov These models demonstrated good predictive power for the inhibitory activities of the compounds. nih.gov Similarly, 3D-QSAR models for febrifugine (B1672321) analogues, which contain a quinazolinone ring, also showed excellent statistical quality (R² = 0.972, Q² = 0.712), providing insights into the structural requirements for antimalarial activity. nih.gov 2D-QSAR models have also been applied to various classes of inhibitors, revealing correlations between properties like dipole energy and biological activity. nih.gov